5-Methoxypyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C7H4N4O. It is a derivative of pyrazine, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
5-Methoxypyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This method yields the desired pyrazine derivative in good to moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
5-Methoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxypyrazine-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s nitrogen atoms and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-Methoxypyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
5-Amino-6-chloro-2,3-dicyanopyrazine: This compound has similar nitrile groups but differs in the presence of an amino and chloro group instead of a methoxy group.
5-Hydroxypyrazine-2,3-dicarbonitrile: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
72111-80-9 |
---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
5-methoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-12-7-4-10-5(2-8)6(3-9)11-7/h4H,1H3 |
InChI Key |
ULBOSMFXVAUSSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.